N-(4-amino-2-chlorophenyl)-3-methylbutanamide
Overview
Description
“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O and a molecular weight of 283.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” can be represented by the SMILES stringO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl
. Physical and Chemical Properties Analysis
“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a solid compound . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antifungal Activity
Research on compounds similar to N-(4-amino-2-chlorophenyl)-3-methylbutanamide has shown promising antifungal properties. For instance, a study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated good antifungal activity against several pathogens, including Botrytis cinerea and Gibberella zeae, which suggests potential applications in developing antifungal agents (Xue Si, 2009).
Herbicidal Activity
Novel derivatives bearing the chiral S(−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide moiety have been designed and synthesized, exhibiting moderate inhibitory activities and selectivities against various weeds. This indicates potential for agricultural applications, particularly in the development of new herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Metabolite Production
Studies involving Staphylococcus xylosus and its metabolite production have identified several compounds derived from branched-chain amino acid catabolism. This research aids in understanding bacterial metabolism and could inform the development of novel compounds with specific organoleptic properties (H. C. Beck, A. M. Hansen, F. R. Lauritsen, 2002).
Antitumor Effects
Compounds structurally related to this compound, such as R115777, have shown significant antitumor effects in vivo and in vitro. These findings contribute to the field of cancer research by highlighting potential pathways for therapeutic intervention and the development of new anticancer drugs (D. End, G. Smets, A. Todd, et al., 2001).
Chemical Synthesis and Drug Development
The chemical synthesis and characterization of related compounds are crucial for drug development. For example, research on the synthesis of key intermediates for pharmaceuticals demonstrates the importance of these chemical studies in creating effective and scalable methods for drug production (Song Hong-rui, 2009).
Mechanism of Action
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported to inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses . They suppress not only the viral replication but also RSV-induced IRF3 and NF-κB activation and associated production of cytokines/chemokines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTRTJSRJIDGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.